molecular formula C12H15BrO B7905462 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene

Cat. No.: B7905462
M. Wt: 255.15 g/mol
InChI Key: UNCXWWPCLRMXBX-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene is an organic compound that belongs to the class of bromobenzene derivatives. It is characterized by the presence of a bromine atom, a cyclopentyloxy group, and a methyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene typically involves the bromination of 3-(cyclopentyloxy)-5-methylbenzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-(cyclopentyloxy)-5-methylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopentyloxy group can influence the compound’s reactivity and stability. These interactions are crucial for the compound’s effectiveness in various applications .

Comparison with Similar Compounds

    1-Bromo-3-(cyclopentyloxy)benzene: Lacks the methyl group, resulting in different reactivity and applications.

    1-Bromo-3-(cyclopentyloxy)-4-methylbenzene:

Uniqueness: 1-Bromo-3-(cyclopentyloxy)-5-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in organic synthesis and material science .

Properties

IUPAC Name

1-bromo-3-cyclopentyloxy-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-6-10(13)8-12(7-9)14-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXWWPCLRMXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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